REACTION_CXSMILES
|
[BH4-].[Na+].C[OH:4].[Br:5][C:6]1[CH:7]=[C:8]([N+:14]([O-])=O)[C:9]([C:12]#[N:13])=[N:10][CH:11]=1.O>O.O.O.O.C([O-])(=O)C.[Ni+2].C([O-])(=O)C.CCOC(C)=O>[NH2:14][C:8]1[C:9]([C:12]([NH2:13])=[O:4])=[N:10][CH:11]=[C:6]([Br:5])[CH:7]=1 |f:0.1,5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
0.663 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
|
Name
|
nickel (II) acetate tetrahydrate
|
Quantity
|
4.37 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Ni+2].C(C)(=O)[O-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Extract with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined EtOAc
|
Type
|
CUSTOM
|
Details
|
Purify the crude product
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=C(C1)Br)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |